molecular formula C24H25N3O3S B2739381 2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-74-9

2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2739381
CAS RN: 941879-74-9
M. Wt: 435.54
InChI Key: JSKRBFWHTUCJLQ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an α-haloketone with thiourea or thioamide to form an intermediate, which is then cyclized to form the thiazole ring . The synthesized compounds are usually characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is often analyzed using techniques such as NMR spectroscopy and high-resolution mass spectrometry . The thiazole ring is planar and exhibits aromatic properties due to the delocalization of π-electrons .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the thiazole ring . These reactions can include electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compound Synthesis : Research has shown the synthesis of novel compounds with potential anti-inflammatory and analgesic properties, highlighting the chemical versatility and potential therapeutic applications of such molecules (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Metabolite Detection and Analysis : Studies on the synthesis of metabolites related to specific drugs, such as metoclopramide, emphasize the importance of understanding the metabolic pathways and detection methods for drug metabolites, which can be critical for drug development and safety evaluations (V. Maurich, M. De Amici, C. De Micheli, 1994).

  • Antimicrobial and Antioxidant Properties : The extraction and characterization of new compounds from endophytic Streptomyces species, demonstrating antimicrobial and antioxidant activities, indicate the potential of such molecules in developing new antibiotics or preservatives (Xue-Qiong Yang et al., 2015).

  • Anticancer Activity : Research into the synthesis and biological evaluation of derivatives with potential anticancer activity underscores the ongoing search for more effective and selective cancer treatments. This includes studies on compounds’ ability to inhibit tubulin polymerization, a promising target in cancer therapy (Yan Lu et al., 2009).

  • Material Science Applications : The development of aromatic polyamides with specific functional groups for the creation of thin films demonstrates the utility of such chemical structures in materials science, particularly in creating high-performance polymeric materials with potential applications in electronics and coatings (I. Sava et al., 2003).

Safety And Hazards

The safety and hazards of a specific thiazole derivative would depend on its specific structure and properties. As a general class, thiazoles can exhibit a range of toxicities and safety profiles .

Future Directions

Thiazoles continue to be an area of active research due to their wide range of biological activities. Future research may focus on the design and synthesis of new thiazole derivatives with improved potency, selectivity, and safety profiles .

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-30-18-12-10-17(11-13-18)22(28)27-24-26-21-19(8-5-9-20(21)31-24)23(29)25-15-14-16-6-3-2-4-7-16/h2-4,6-7,10-13,19H,5,8-9,14-15H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKRBFWHTUCJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

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